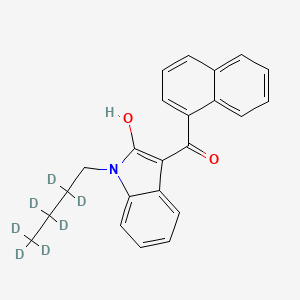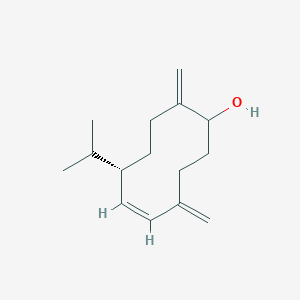
JWH-073 2-hydroxyindole metabolite-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 073 2-hydroxyindole metabolite-d7 is a deuterated analog of the JWH 073 2-hydroxyindole metabolite. It contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. This compound is primarily used as an internal standard for the quantification of JWH 073 2-hydroxyindole metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Wissenschaftliche Forschungsanwendungen
JWH 073 2-hydroxyindole metabolite-d7 is used extensively in scientific research, particularly in the following areas:
Chemistry: As an internal standard for quantification in analytical chemistry.
Biology: Studying the metabolism of synthetic cannabinoids.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Industry: Quality control and standardization in the production of synthetic cannabinoids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JWH 073 2-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms into the parent compound, JWH 073 2-hydroxyindole metabolite. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the indole ring and butyl side chain.
Hydroxylation: Introduction of a hydroxyl group at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of JWH 073 2-hydroxyindole metabolite-d7 involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The compound is then purified using chromatographic techniques and formulated as a solution in methanol .
Analyse Chemischer Reaktionen
Types of Reactions
JWH 073 2-hydroxyindole metabolite-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted indole derivatives .
Wirkmechanismus
The mechanism of action of JWH 073 2-hydroxyindole metabolite-d7 involves its role as an internal standard in analytical techniques. It does not exert biological effects directly but is used to quantify the presence of JWH 073 2-hydroxyindole metabolite in biological samples. The molecular targets and pathways involved are related to the analytical methods used, such as gas chromatography and liquid chromatography-mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JWH 073 4-hydroxyindole metabolite-d7: Another deuterated analog used as an internal standard.
JWH 073 5-hydroxyindole metabolite-d7: Similar in structure and used for similar analytical purposes.
JWH 018 N-pentanoic acid metabolite-d4: A deuterated analog of a different synthetic cannabinoid metabolite
Uniqueness
JWH 073 2-hydroxyindole metabolite-d7 is unique due to its specific deuteration pattern and its role in quantifying the JWH 073 2-hydroxyindole metabolite. This specificity makes it highly valuable in forensic and research applications .
Eigenschaften
Molekularformel |
C23H14D7NO2 |
|---|---|
Molekulargewicht |
350.5 |
IUPAC-Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
HLQUZHWENOKGOT-NCKGIQLSSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyme |
(1-butyl-2,2,3,3,4,4,4-d7-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





